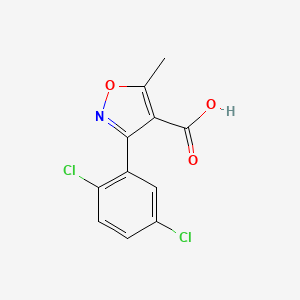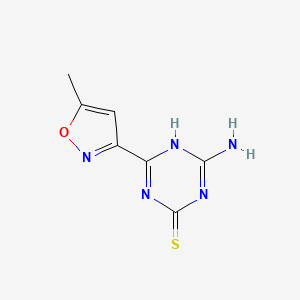
2-(Methoxymethyl)butan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Methoxymethyl)butan-1-ol is an organic compound with the molecular formula C6H14O2 It is a type of alcohol characterized by the presence of a methoxymethyl group attached to the butan-1-ol backbone
准备方法
Synthetic Routes and Reaction Conditions
2-(Methoxymethyl)butan-1-ol can be synthesized through several methods. One common approach involves the reaction of butan-1-ol with formaldehyde and methanol in the presence of an acid catalyst. The reaction proceeds via the formation of a hemiacetal intermediate, which is then converted to the desired product through further reaction with methanol.
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale batch or continuous processes. The reaction conditions are optimized to maximize yield and purity, often involving the use of high-pressure reactors and advanced separation techniques to isolate the product from reaction mixtures.
化学反应分析
Types of Reactions
2-(Methoxymethyl)butan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert it to different alcohol derivatives.
Substitution: The methoxymethyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often require catalysts or specific reagents like halogens or acids.
Major Products Formed
Oxidation: Aldehydes and carboxylic acids.
Reduction: Various alcohol derivatives.
Substitution: Compounds with different functional groups replacing the methoxymethyl group.
科学研究应用
2-(Methoxymethyl)butan-1-ol has a wide range of applications in scientific research:
Chemistry: Used as a solvent and intermediate in organic synthesis.
Biology: Investigated for its potential effects on biological systems and as a reagent in biochemical assays.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as a component in various industrial formulations.
作用机制
The mechanism of action of 2-(Methoxymethyl)butan-1-ol involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile in various reactions, participating in the formation of new chemical bonds. Its effects on biological systems are mediated through interactions with cellular components, potentially influencing metabolic pathways and enzyme activities.
相似化合物的比较
Similar Compounds
2-Methyl-1-butanol: Similar in structure but lacks the methoxymethyl group.
Butan-1-ol: The parent compound without any substituents.
Methoxymethyl derivatives: Compounds with similar functional groups but different carbon backbones.
Uniqueness
2-(Methoxymethyl)butan-1-ol is unique due to the presence of the methoxymethyl group, which imparts distinct chemical properties and reactivity. This makes it valuable in specific applications where such characteristics are desired.
属性
分子式 |
C6H14O2 |
|---|---|
分子量 |
118.17 g/mol |
IUPAC 名称 |
2-(methoxymethyl)butan-1-ol |
InChI |
InChI=1S/C6H14O2/c1-3-6(4-7)5-8-2/h6-7H,3-5H2,1-2H3 |
InChI 键 |
KVVWRANEFDUHOE-UHFFFAOYSA-N |
规范 SMILES |
CCC(CO)COC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[1-(Pyrimidin-2-yl)piperidin-4-ylidene]hydroxylamine](/img/structure/B13195618.png)
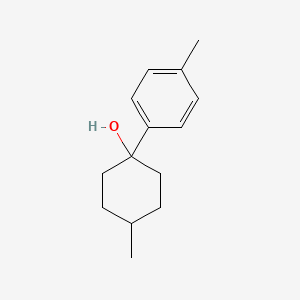
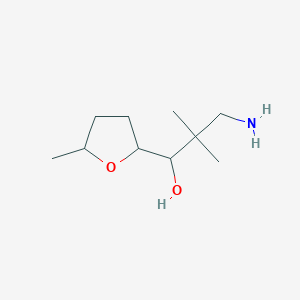
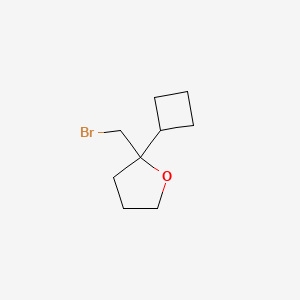
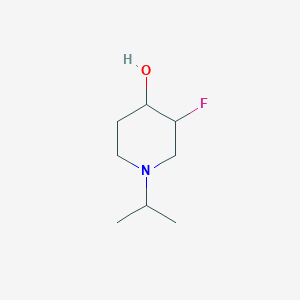
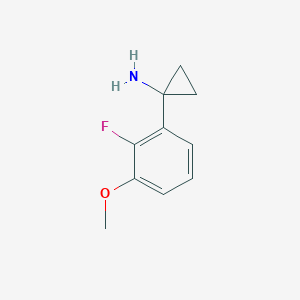
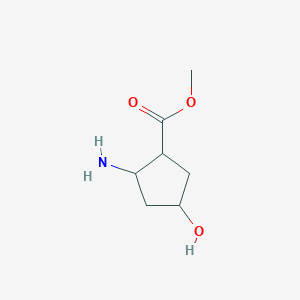
![3-{[(Tert-butoxy)carbonyl]amino}-2,2-dimethyl-3-(4-methylphenyl)propanoic acid](/img/structure/B13195652.png)

![1-[2-Amino-1-(1-methyl-1H-pyrazol-3-yl)ethyl]cyclopentane-1-carboxylic acid](/img/structure/B13195656.png)

![[(2R,4R)-4-(3-Fluorophenyl)oxolan-2-yl]methanol](/img/structure/B13195670.png)
